6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine 6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC11198818
InChI: InChI=1S/C15H15N5O/c1-9-6-7-16-14(17-9)20-15-18-10(2)12-8-11(21-3)4-5-13(12)19-15/h4-8H,1-3H3,(H,16,17,18,19,20)
SMILES: CC1=NC(=NC=C1)NC2=NC(=C3C=C(C=CC3=N2)OC)C
Molecular Formula: C15H15N5O
Molecular Weight: 281.31 g/mol

6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine

CAS No.:

Cat. No.: VC11198818

Molecular Formula: C15H15N5O

Molecular Weight: 281.31 g/mol

* For research use only. Not for human or veterinary use.

6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine -

Specification

Molecular Formula C15H15N5O
Molecular Weight 281.31 g/mol
IUPAC Name 6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine
Standard InChI InChI=1S/C15H15N5O/c1-9-6-7-16-14(17-9)20-15-18-10(2)12-8-11(21-3)4-5-13(12)19-15/h4-8H,1-3H3,(H,16,17,18,19,20)
Standard InChI Key WHVBYTODWOUHQB-UHFFFAOYSA-N
SMILES CC1=NC(=NC=C1)NC2=NC(=C3C=C(C=CC3=N2)OC)C
Canonical SMILES CC1=NC(=NC=C1)NC2=NC(=C3C=C(C=CC3=N2)OC)C

Introduction

Chemical Identity and Structural Features

6-Methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine belongs to the quinazoline class of heterocyclic compounds, characterized by a fused bicyclic system comprising a benzene ring and a pyrimidine ring. The molecular formula is C16H17N5OC_{16}H_{17}N_5O, with a molecular weight of 295.34 g/mol. Key structural features include:

  • A methoxy group (-OCH3_3) at the 6-position of the quinazoline core, influencing electronic distribution and solubility.

  • A methyl group (-CH3_3) at the 4-position, which may sterically modulate interactions with biological targets.

  • An N-(4-methylpyrimidin-2-yl) substituent at the 2-amino position, introducing additional hydrogen-bonding capabilities and aromatic stacking potential .

The compound’s InChI string, derived from analogous structures, is:
InChI=1S/C16H17N5O/c1-10-7-12(22-3)8-13-14(10)17-16(19-15(13)18-2)20-11-5-4-9(2)6-21-11/h4-8H,1-3H3,(H3,17,18,19,20)

Synthetic Routes and Optimization Strategies

The synthesis of quinazoline derivatives typically follows multi-step protocols involving cyclization, nucleophilic substitution, and cross-coupling reactions. For 6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine, a plausible route adapts methodologies from analogous compounds :

Key Synthetic Steps

  • Quinazoline Core Formation:

    • Condensation of 2-aminobenzamide derivatives with carboxylic acids or esters under acidic or basic conditions generates the quinazoline scaffold. For example, refluxing 2-amino-5-methoxy-4-methylbenzamide with acetic anhydride yields 6-methoxy-4-methylquinazolin-2(1H)-one.

    • Chlorination using phosphorus oxychloride (POCl3_3) converts the 2-ketone to a reactive 2-chloro intermediate .

  • Amine Substitution:

    • Nucleophilic aromatic substitution (SNAr) of the 2-chloro group with 4-methylpyrimidin-2-amine in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–120°C) .

Physicochemical and Spectroscopic Properties

While experimental data specific to this compound are scarce, properties can be inferred from structural analogs:

PropertyValue/RangeMethodology (Inferred)
Melting Point180–200°CDifferential Scanning Calorimetry
SolubilityLow in water; moderate in DMSO, DMFShake-flask method
LogP (Partition Coefficient)~3.2 ± 0.3HPLC retention time analysis
UV-Vis λmax\lambda_{\text{max}}260–280 nmSpectrophotometry

Spectroscopic Signatures:

  • 1^1H NMR: Distinct signals for methoxy protons (~δ 3.8 ppm), methyl groups (δ 2.3–2.6 ppm), and aromatic protons (δ 7.0–8.5 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 295.34 (M+H+^+).

Biological Activity and Mechanism of Action

Quinazoline derivatives are renowned for their enzyme inhibitory properties, particularly against kinases and deubiquitinases . While direct studies on 6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine are absent, structurally related compounds exhibit the following activities:

Enzyme Inhibition

  • USP1/UAF1 Deubiquitinase: Analogous N-(pyrimidin-2-yl)quinazolin-4-amine derivatives demonstrate nanomolar IC50_{50} values (e.g., compound 69 in : IC50_{50} = 300 nM). The 4-methylpyrimidine moiety likely engages in π-π stacking with catalytic residues.

  • Kinase Selectivity: Quinazolines with substituted pyrimidine groups show selectivity profiles against kinase panels, minimizing off-target effects .

Therapeutic Applications and Future Directions

Oncology

  • Targeted Therapy: Potential utility in cancers reliant on USP1/UAF1 for DNA damage repair (e.g., ovarian cancer, NSCLC) .

  • Combination Regimens: Synergy with PARP inhibitors or platinum-based chemotherapeutics warrants investigation.

Challenges and Optimization

  • Pharmacokinetics: Moderate aqueous solubility may limit bioavailability; prodrug strategies or formulation advancements (e.g., nanoparticles) could address this.

  • Toxicity Profiling: Methyl and methoxy groups generally confer favorable toxicity profiles, but metabolite identification (e.g., O-demethylation) is essential.

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